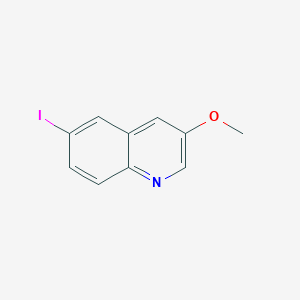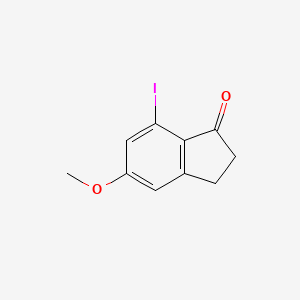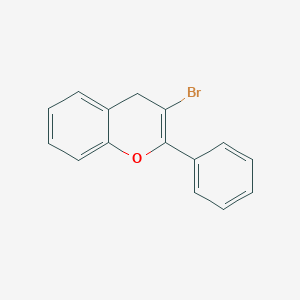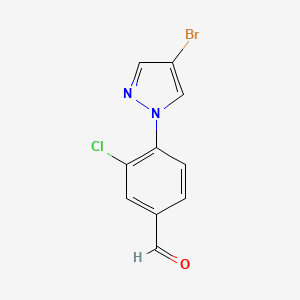![molecular formula C16H26O2Si B11841734 2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal](/img/structure/B11841734.png)
2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group attached to a phenyl ring. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal typically involves the protection of a hydroxyl group on a phenyl ring using tert-butyl(dimethyl)silyl chloride (TBS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:
Starting Material: Phenol derivative
Reagent: Tert-butyl(dimethyl)silyl chloride (TBS-Cl)
Base: Imidazole or pyridine
Solvent: Dimethylformamide (DMF)
Conditions: Room temperature
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in dichloromethane (CH2Cl2)
Reduction: LiAlH4 in ether, NaBH4 in methanol
Substitution: NaOCH3 in methanol, LDA in tetrahydrofuran (THF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal involves the formation of a stable silyl ether linkage, which protects the hydroxyl group from unwanted reactions. The tert-butyl(dimethyl)silyl group can be selectively removed under mild acidic or basic conditions, allowing for the controlled deprotection of the hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyldimethylsilyloxy)phenylboronic acid
- tert-Butyl(dimethyl)silyloxyacetaldehyde
- 2-tert-Butyldimethylsiloxybut-3-yne
Uniqueness
2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal is unique due to its specific structure, which provides enhanced stability and selectivity in protecting hydroxyl groups. Compared to other silyl ethers, it offers better resistance to hydrolysis and can be easily removed under mild conditions, making it highly valuable in synthetic organic chemistry.
Properties
Molecular Formula |
C16H26O2Si |
|---|---|
Molecular Weight |
278.46 g/mol |
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal |
InChI |
InChI=1S/C16H26O2Si/c1-15(2,3)19(6,7)18-14-11-9-8-10-13(14)16(4,5)12-17/h8-12H,1-7H3 |
InChI Key |
IWHQZDYIRNVRNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1C(C)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11841663.png)
![1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine](/img/structure/B11841671.png)

![3-Phenethyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11841689.png)
![4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid](/img/structure/B11841690.png)



![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]-](/img/structure/B11841714.png)
![2-(2-Oxo-3-phenyl-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid](/img/structure/B11841728.png)



